molecular formula C11H20N2O3 B7189104 2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetic acid

2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetic acid

Cat. No.: B7189104
M. Wt: 228.29 g/mol
InChI Key: KCHAUHFEWIGQOT-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetic acid is a complex organic compound with a unique structure that includes a piperazine ring substituted with a dimethyl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetic acid typically involves the reaction of piperazine derivatives with appropriate acylating agents. One common method involves the use of 3,3-dimethyl-5-oxo-4-propan-2-ylpiperazine as a starting material, which is then reacted with acetic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in modulating biological pathways and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting the activity of key proteins involved in metabolic or signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetic acid can be compared with other piperazine derivatives, such as:

    1-(2-Hydroxyethyl)piperazine: Known for its use in buffer solutions and as a precursor in pharmaceutical synthesis.

    1-(2,3-Dihydroxypropyl)piperazine: Studied for its potential biological activity and use in drug development.

    1-(4-Methylpiperazin-1-yl)ethanone: Used as an intermediate in the synthesis of various organic compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

2-(3,3-dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(2)13-9(14)5-12(6-10(15)16)7-11(13,3)4/h8H,5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHAUHFEWIGQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CN(CC1(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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